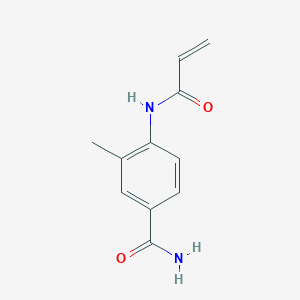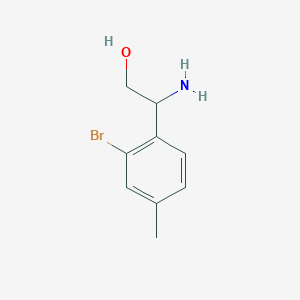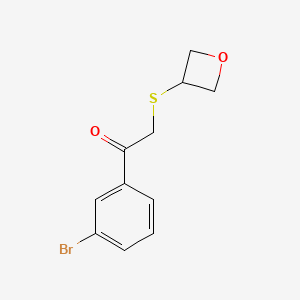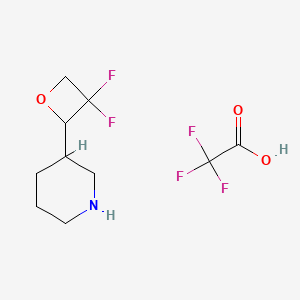
3-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorooxetan-2-yl)piperidine; trifluoroacetic acid is a compound that combines a piperidine ring with a difluorooxetane moiety, stabilized by trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as [3+3] cycloaddition methods, which are vital for the synthesis of piperidine derivatives . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection of amine groups , and various organoboron reagents for Suzuki–Miyaura coupling reactions . The conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using trifluoroacetic acid can yield deprotected amines, while Suzuki–Miyaura coupling can form new carbon-carbon bonds .
Applications De Recherche Scientifique
3-(3,3-Difluorooxetan-2-yl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. For example, in peptide synthesis, trifluoroacetic acid is used to remove protecting groups from amines, facilitating the formation of peptide bonds . The molecular pathways involved include protonation and decarboxylation reactions, which lead to the formation of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Used in similar applications and has enhanced selectivity for certain biological targets.
Pyrrolidine derivatives: Used in drug discovery and have similar structural features.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)piperidine is unique due to the presence of both the difluorooxetane and piperidine moieties, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H14F5NO3 |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
3-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-2-1-3-11-4-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
Clé InChI |
NGMCZKSMCFWRLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


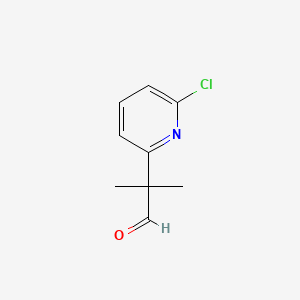
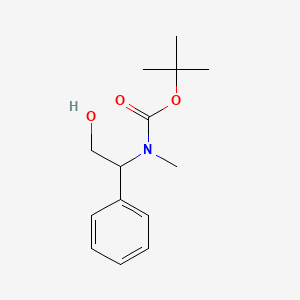


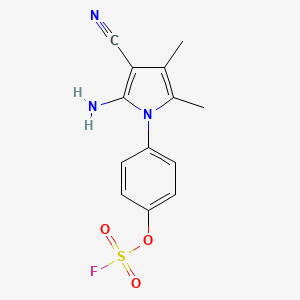

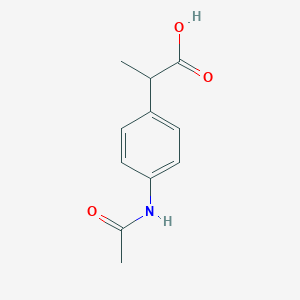
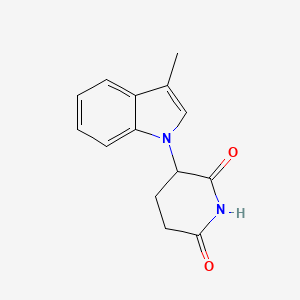
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)

